molecular formula C9H10O2S B2460753 Methyl 2-(sulfanylmethyl)benzoate CAS No. 1384865-23-9

Methyl 2-(sulfanylmethyl)benzoate

Cat. No.: B2460753
CAS No.: 1384865-23-9
M. Wt: 182.24
InChI Key: VEAVVESCIXDWGD-UHFFFAOYSA-N
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Description

Methyl 2-(sulfanylmethyl)benzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and a sulfanylmethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(sulfanylmethyl)benzoate typically involves the esterification of 2-(sulfanylmethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-(sulfanylmethyl)benzoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfanylmethyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form methyl 2-(methylsulfanyl)benzoate using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the sulfanylmethyl group can be replaced by other substituents. Common reagents include bromine and chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Bromine, chlorine, and iron(III) chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl 2-(methylsulfanyl)benzoate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-(sulfanylmethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of methyl 2-(sulfanylmethyl)benzoate involves its interaction with specific molecular targets. The sulfanylmethyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal properties.

Comparison with Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a similar structure but lacks the sulfanylmethyl group.

    Methyl 2-(methylsulfanyl)benzoate: A reduced form of methyl 2-(sulfanylmethyl)benzoate with a methylsulfanyl group instead of a sulfanylmethyl group.

    Methyl 2-(sulfamoylmethyl)benzoate: Contains a sulfamoylmethyl group instead of a sulfanylmethyl group.

Uniqueness: this compound is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-(sulfanylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-5-3-2-4-7(8)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAVVESCIXDWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384865-23-9
Record name methyl 2-(sulfanylmethyl)benzoate
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